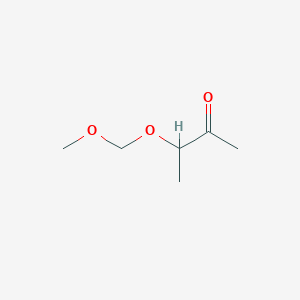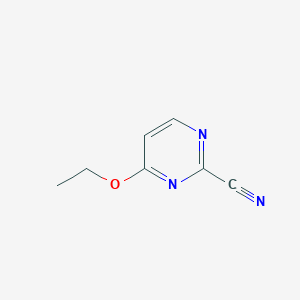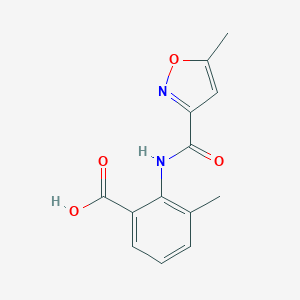
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid, commonly known as MICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of MICA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. MICA has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, MICA has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation. Finally, MICA has been shown to inhibit the formation of amyloid beta plaques by reducing the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta.
Biochemical And Physiological Effects
MICA has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, MICA has been shown to reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using MICA in lab experiments is that it has been extensively studied and has shown promising results in various fields. Additionally, MICA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using MICA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on MICA. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of MICA and its effects on various signaling pathways. Finally, more studies are needed to investigate the potential applications of MICA in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, MICA is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it an attractive target for further study. While there are still limitations and gaps in our understanding of MICA, continued research in this area could lead to the development of new treatments and therapies for a variety of diseases and conditions.
Synthesis Methods
MICA can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-methyl-3-isoxazolecarboxylic acid hydrazide. The final step involves the reaction of the resulting product with sodium hydroxide to form MICA.
Scientific Research Applications
MICA has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MICA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is another area where MICA has shown promise, as it has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, MICA has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
properties
CAS RN |
145440-93-3 |
|---|---|
Product Name |
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid |
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7-4-3-5-9(13(17)18)11(7)14-12(16)10-6-8(2)19-15-10/h3-6H,1-2H3,(H,14,16)(H,17,18) |
InChI Key |
RYIRWTUDABRGKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
synonyms |
3-methyl-2-[(5-methyloxazole-3-carbonyl)amino]benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




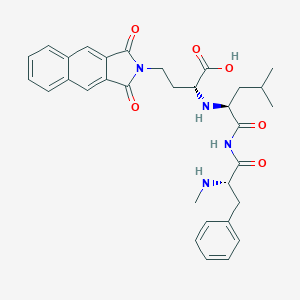
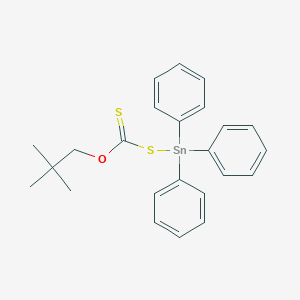
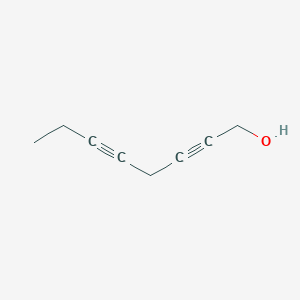

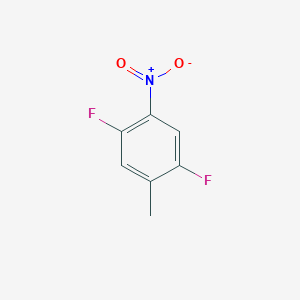
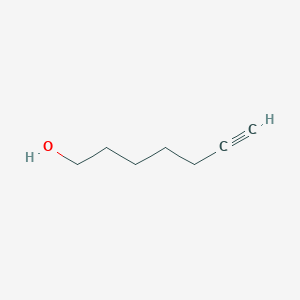
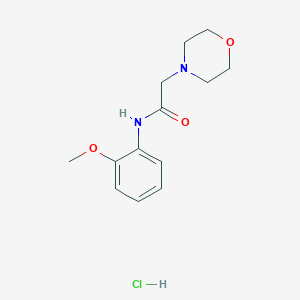
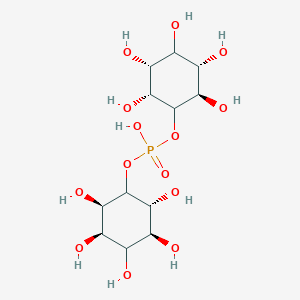
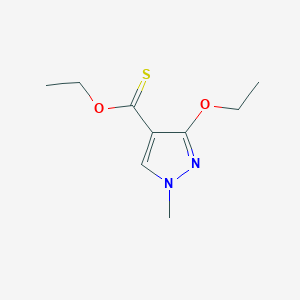

![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
